(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound “(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features a thiazolidinone ring fused with an indolone structure. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include the formation of the thiazolidinone ring followed by its fusion with the indolone structure. Specific reagents and catalysts, such as cyclohexylamine, carbon disulfide, and various oxidizing agents, may be used under controlled conditions like temperature and pH.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
This compound may have various scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent for diseases.
Industry: Utilizing its unique properties in material science or catalysis.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Known for their anti-inflammatory and antimicrobial properties.
Indolones: Studied for their anticancer and antiviral activities.
Uniqueness
The unique combination of the thiazolidinone and indolone structures in this compound may confer distinct biological activities and chemical properties, making it a valuable subject for further research.
Properties
Molecular Formula |
C17H16N2O2S2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
3-(3-cyclohexyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one |
InChI |
InChI=1S/C17H16N2O2S2/c20-15-13(11-8-4-5-9-12(11)18-15)14-16(21)19(17(22)23-14)10-6-2-1-3-7-10/h4-5,8-10,21H,1-3,6-7H2 |
InChI Key |
PCXRULGGFPPHTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O |
Origin of Product |
United States |
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